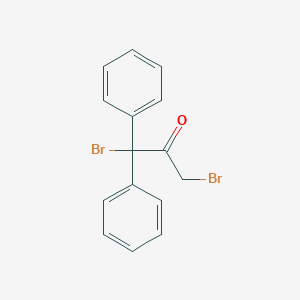
1,3-Dibromo-1,1-diphenylpropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-1,1-diphenylpropan-2-one is an organic compound with the molecular formula C15H12Br2O. It is a brominated derivative of 1,3-diphenyl-2-propanone and is known for its applications in organic synthesis and research. The compound is characterized by the presence of two bromine atoms and two phenyl groups attached to a central propanone structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-1,1-diphenylpropan-2-one can be synthesized through the bromination of 1,3-diphenyl-2-propanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds via electrophilic addition of bromine to the double bond of 1,3-diphenyl-2-propanone, resulting in the formation of the dibromo compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are essential for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dibromo-1,1-diphenylpropan-2-one undergoes various chemical reactions, including:
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide (NaI) in acetone.
Common Reagents and Conditions:
Reduction: Zinc in methanol is commonly used for the reduction of this compound.
Substitution: Sodium iodide in acetone is used for nucleophilic substitution reactions.
Major Products Formed:
Reduction: 1,3-Diphenyl-2-propanone
Substitution: Depending on the nucleophile, various substituted derivatives of 1,3-diphenyl-2-propanone can be formed.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-1,1-diphenylpropan-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-dibromo-1,1-diphenylpropan-2-one involves its ability to undergo various chemical transformations. The bromine atoms in the compound are highly reactive and can participate in electrophilic and nucleophilic reactions. The compound’s effects are primarily due to its ability to form reactive intermediates that can interact with molecular targets and pathways involved in oxidative stress and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
1,3-Diphenyl-2-propanone: A non-brominated analog used in similar synthetic applications.
2,3-Dibromo-1,3-diphenylpropan-1-one: Another brominated derivative with similar reactivity.
1,2-Diphenyl-1,2-propanedione: A related compound with different substitution patterns.
Uniqueness: 1,3-Dibromo-1,1-diphenylpropan-2-one is unique due to the presence of two bromine atoms, which confer distinct reactivity and enable specific synthetic transformations that are not possible with non-brominated analogs. Its ability to participate in both electrophilic and nucleophilic reactions makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
55065-01-5 |
|---|---|
Molekularformel |
C15H12Br2O |
Molekulargewicht |
368.06 g/mol |
IUPAC-Name |
1,3-dibromo-1,1-diphenylpropan-2-one |
InChI |
InChI=1S/C15H12Br2O/c16-11-14(18)15(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
CIBSUCGZBGKFPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















